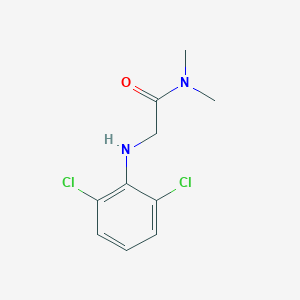
4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is a chemical compound that is used in scientific research. It is a potent inhibitor of a specific enzyme called fatty acid amide hydrolase (FAAH), which is involved in the metabolism of endocannabinoids. This compound has shown promising results in various studies and has the potential to be used in the development of new drugs for the treatment of various diseases.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves the inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid, which is an enzyme that breaks down endocannabinoids. Endocannabinoids are lipid mediators that play a crucial role in various physiological processes, including pain, inflammation, and appetite regulation. Inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid leads to an increase in endocannabinoid levels, which can have various effects depending on the specific physiological process being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid are primarily related to its inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. This compound has been shown to increase endocannabinoid levels in various tissues, including the brain, liver, and adipose tissue. This increase in endocannabinoid levels can have various effects, including analgesic, anti-inflammatory, and anti-obesity effects.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in lab experiments include its high potency and selectivity for 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. This compound has been shown to be effective in inhibiting 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid activity in vitro and in vivo, which makes it a valuable tool for studying the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. However, the limitations of using this compound include its potential toxicity and the need for careful dosing to avoid unwanted side effects.
Future Directions
There are several future directions for research involving 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid. These include:
1. Further studies to understand the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes.
2. Development of new drugs based on the inhibition of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid for the treatment of various diseases, including pain, inflammation, and obesity.
3. Investigation of the potential side effects of using 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in humans.
4. Development of new compounds that are more potent and selective for 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid inhibition.
In conclusion, 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is a valuable tool compound for studying the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. Its high potency and selectivity make it a valuable tool for scientific research, and it has the potential to be used in the development of new drugs for the treatment of various diseases. However, further research is needed to fully understand the potential benefits and limitations of using this compound in humans.
Synthesis Methods
The synthesis of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid involves several steps. The first step is the synthesis of 4-(3-chloro-4-fluorophenyl)sulfonyl chloride, which is then reacted with morpholine to form 4-(3-chloro-4-fluorophenyl)sulfonylmorpholine. This compound is then reacted with ethyl chloroformate to form the final product, 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid.
Scientific Research Applications
The primary application of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid is in scientific research. It is used as a tool compound to study the role of 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid in various physiological and pathological processes. This compound has been shown to be effective in inhibiting 4-(3-Chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid activity in vitro and in vivo, which has led to its use in various studies.
properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonylmorpholine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClFNO5S/c12-8-5-7(1-2-9(8)13)20(17,18)14-3-4-19-6-10(14)11(15)16/h1-2,5,10H,3-4,6H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBKKGTIIPUKPAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClFNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

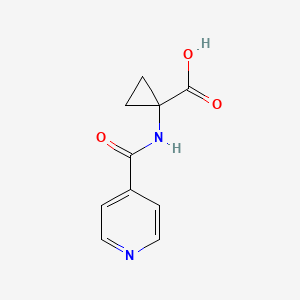
![1-[[2-(3,4-Dichlorophenyl)acetyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580884.png)
![2-(3,4-difluorophenyl)-5-methoxy-1H-imidazo[4,5-b]pyridine](/img/structure/B7580892.png)
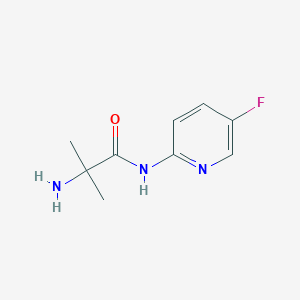
![1-[[(E)-3-(5-methylfuran-2-yl)prop-2-enoyl]amino]cyclopropane-1-carboxylic acid](/img/structure/B7580904.png)
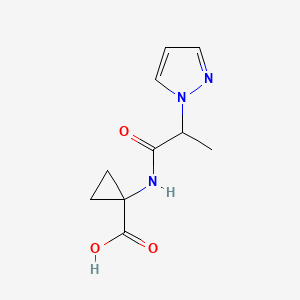
![1-[(4-Iodophenyl)methyl]-4,4-dimethylpiperidine-2,6-dione](/img/structure/B7580924.png)
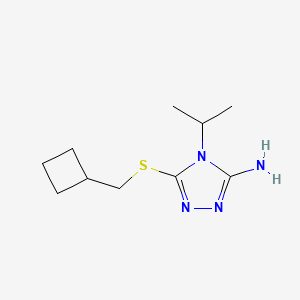
![1-amino-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]cyclopropane-1-carboxamide](/img/structure/B7580943.png)
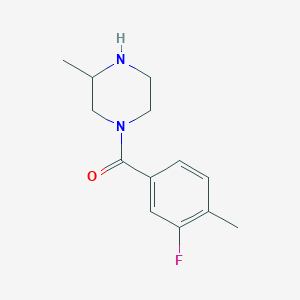
![3-Benzyl-5-[(3-methylpiperazin-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7580964.png)
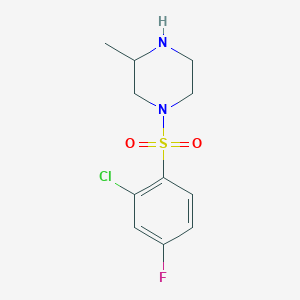
![4-[(E)-3-(2-methylphenyl)prop-2-enoyl]morpholine-3-carboxylic acid](/img/structure/B7580973.png)
